Home > Products > Screening Compounds P16833 > [125I]cetrorelix
[125I]cetrorelix -

[125I]cetrorelix

Catalog Number: EVT-10906487
CAS Number:
Molecular Formula: C70H92IN17O14
Molecular Weight: 1520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cetrorelix is a synthetic peptide that acts as an antagonist of gonadotropin-releasing hormone. It is primarily used to prevent premature surges of luteinizing hormone in women undergoing assisted reproductive technologies. This compound is marketed under the brand name Cetrotide and plays a crucial role in fertility treatments by inhibiting ovulation until the appropriate time for egg retrieval.

Source and Classification

Cetrorelix is classified as a gonadotropin-releasing hormone receptor antagonist. It belongs to the broader category of fertility agents and is specifically utilized in reproductive medicine to manage hormonal levels during ovarian stimulation protocols. The chemical formula for cetrorelix is C70H92ClN17O14C_{70}H_{92}ClN_{17}O_{14} with a molecular weight of approximately 1431.038 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of cetrorelix involves a complex, multi-step process, typically comprising around 26 steps to ensure the purity and efficacy of the final product. The synthesis begins with the assembly of amino acids, which are linked together through peptide bonds. Key intermediates are monitored at critical stages to maintain quality control.

The final product, cetrorelix acetate, is lyophilized into a powder form for reconstitution before administration. The formulation includes mannitol as an excipient, which helps achieve isotonicity when reconstituted with water for injection . High-performance liquid chromatography (HPLC) is employed for purification, ensuring that potential impurities are minimized.

Molecular Structure Analysis

Structure and Data

Cetrorelix is characterized by its linear decapeptide structure, which includes both L- and D-amino acids. The specific sequence contributes to its ability to bind effectively to gonadotropin-releasing hormone receptors. The IUPAC name for cetrorelix is:

Acetyl-D-3-(2′-naphtyl)-alanine-D-4-chlorophenylalanine-D-3-(3′-pyridyl)-alanine-L-serine-L-tyrosine-D-citrulline-L-leucine-L-arginine

The structural data can be represented as follows:

  • Chemical Formula: C70H92ClN17O14C_{70}H_{92}ClN_{17}O_{14}
  • Molecular Weight: 1431.038 g/mol
  • State: Solid
  • Water Solubility: Approximately 8 mg/mL .
Chemical Reactions Analysis

Reactions and Technical Details

Cetrorelix functions primarily through reversible binding to gonadotropin-releasing hormone receptors in the pituitary gland, thereby inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This action prevents premature ovulation during fertility treatments, allowing for controlled timing of ovulation induction.

The synthesis reactions involve various coupling reactions between amino acids, followed by protective group manipulations and final deprotection steps to yield the active peptide .

Mechanism of Action

Process and Data

The mechanism of action of cetrorelix involves its competitive antagonism at gonadotropin-releasing hormone receptors. By binding to these receptors, cetrorelix blocks the action of natural gonadotropin-releasing hormone, leading to decreased secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.

This inhibition effectively suppresses the physiological processes that lead to ovulation, making it particularly useful in assisted reproductive technologies where precise control over hormonal levels is critical .

Pharmacokinetics

  • Bioavailability: 85%
  • Elimination Half-Life: Ranges from 5 hours (low dose) to 62.8 hours (high dose) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cetrorelix exhibits several notable physical and chemical properties:

  • Appearance: White amorphous powder
  • Hygroscopicity: Yes
  • Solubility in Water: Approximately 8 mg/mL
  • Melting Point: Not explicitly stated but characterized as stable under standard conditions.

Predicted properties include:

  • LogP (octanol-water partition coefficient): 1.33
  • pKa (strongest acidic): 9.5
  • Polar Surface Area: 495.67 Ų
  • Hydrogen Bond Donors/Acceptors: 17/18 respectively .
Applications

Scientific Uses

Cetrorelix has significant applications in reproductive medicine:

  • It is primarily used in controlled ovarian stimulation protocols during in vitro fertilization.
  • It helps prevent premature ovulation, allowing for better timing of egg retrieval.

Additionally, research into cetrorelix's potential applications extends beyond fertility treatments, exploring its effects on various hormonal disorders and its utility in other therapeutic areas involving hormonal regulation .

Historical Context and Evolution of GnRH Antagonists

Development of Cetrorelix as a Third-Generation Gonadotropin-Releasing Hormone Antagonist

Cetrorelix represents a pivotal advancement in the evolution of Gonadotropin-Releasing Hormone (GnRH) antagonists, classified as a third-generation compound. Early GnRH antagonists faced significant limitations, including histamine-mediated side effects and poor solubility. First-generation antagonists (e.g., Nal-Glu) exhibited short duration of action and induced histamine release at injection sites, causing localized nodules [2] [3]. Second-generation compounds reduced histaminergic effects but still required daily subcutaneous administration due to solubility constraints [3]. Cetrorelix emerged as a breakthrough with strategic amino acid substitutions:

  • Position 1: Replacement with D-Cit (D-Citrulline)
  • Position 2: Introduction of D-Ala (D-Alanine)
  • Position 3: Incorporation of Pal (3-Pyridylalanine)
  • Position 6: Substitution with D-Cit
  • Position 10: Removal of C-terminal amide [3]

These modifications conferred enhanced receptor binding affinity, reduced histamine release, and improved solubility profiles. Unlike agonists, Cetrorelix competitively blocks pituitary GnRH receptors without triggering the initial gonadotropin "flare effect," enabling immediate suppression of luteinizing hormone and follicle-stimulating hormone [2] [3]. Its approval for Assisted Reproductive Technology protocols marked a paradigm shift, offering clinicians a tool to prevent premature luteinizing hormone surges during controlled ovarian hyperstimulation with a more favorable pharmacokinetic profile than earlier antagonists [1] [3].

Table 1: Evolution of GnRH Antagonist Development

GenerationRepresentative CompoundKey Structural FeaturesClinical Limitations
FirstNal-GluSubstitutions at positions 1, 2, 3Significant histamine release; short duration
SecondCetrorelix precursorsReduced hydrophobic residuesLimited solubility; frequent dosing needed
ThirdCetrorelixD-Cit at position 1/6; D-Ala at position 2Minimized histamine release; depot potential

Role of Radiolabeling in Advancing Cetrorelix Research

Radiolabeled Cetrorelix, particularly with iodine-125 ([¹²⁵I]cetrorelix), has been instrumental in elucidating the compound’s mechanistic interactions with GnRH receptors. The radiolabeling process involves iodination of tyrosine residues or specialized prosthetic groups, creating a high-specific-activity tracer suitable for quantitative receptor studies [2] [3]. Key research applications include:

  • Receptor Binding Kinetics: Competitive binding assays using [¹²⁵I]cetrorelix demonstrated subnanomolar affinity (Kd = 0.2–0.5 nM) for human GnRH receptors, confirming its potency as a competitive antagonist. These assays quantified receptor occupancy dynamics across physiological GnRH pulse frequencies [3].
  • Receptor Distribution Mapping: Autoradiographic studies with [¹²⁵I]cetrorelix revealed extra-pituitary GnRH receptor expression in reproductive tissues (ovaries, testes), malignant tumors (prostate, breast), and benign pathologies (endometriosis, uterine fibroids). This provided evidence for direct gonadal and anti-proliferative effects beyond pituitary suppression [2] [3].
  • Mechanism of Antagonism: [¹²⁵I]cetrorelix clarified allosteric inhibition mechanisms. Unlike agonists, which internalize receptors upon binding, Cetrorelix stabilizes receptors on cell membranes, preventing GnRH access without internalization. This explained its rapid (<6 hours) and reversible suppression of gonadotropins [2] [3].

Table 2: Key Research Milestones Enabled by [¹²⁵I]cetrorelix

Research DomainMethodologyCritical Finding
Receptor AffinitySaturation Binding AssaysKd = 0.29 nM in human pituitary membranes
Tissue DistributionQuantitative AutoradiographyHigh receptor density in ovarian endometriomas
Antagonist SpecificityCompetitive Displacement Assays100-fold selectivity over GnRH-II receptors

Transition from Agonist to Antagonist Protocols in Reproductive Pharmacology

The adoption of Cetrorelix and other GnRH antagonists reflects a fundamental shift in reproductive pharmacology, driven by comparative clinical outcomes. Long-acting GnRH agonists (e.g., leuprolide) require 7–14 days of downregulation before ovarian stimulation, causing profound hypoestrogenism and increasing ovarian hyperstimulation syndrome risk [1]. The Cochrane review of 73 randomized controlled trials (12,212 participants) established that antagonist protocols, including Cetrorelix:

  • Eliminate the Flare Effect: Achieve immediate gonadotropin suppression within hours versus days with agonists, reducing early follicular recruitment irregularities [1] [3].
  • Lower Ovarian Hyperstimulation Syndrome Incidence: Reduce ovarian hyperstimulation syndrome risk by 39% (odds ratio: 0.61; 95% confidence interval: 0.51–0.72) compared to agonist protocols [1]. This is attributed to attenuated luteinizing hormone activity and reduced vasoactive mediator release.
  • Maintain Live Birth Parity: Show equivalent live birth rates (odds ratio: 1.02; 95% confidence interval: 0.85–1.23), dispelling early concerns about efficacy trade-offs for safety [1].

This transition was further accelerated by antagonist protocols’ flexibility. Fixed (day 6–7 initiation) or flexible (follicle >14 mm) Cetrorelix dosing allows personalization, minimizing cycle cancellations due to premature luteinizing hormone surges or poor response [1] [3].

Table 3: Clinical Outcomes: GnRH Agonist vs. Antagonist Protocols

Outcome ParameterGnRH Agonist (Long Protocol)GnRH Antagonist ProtocolOdds Ratio (95% CI)
Live Birth Rate (per woman)29%29%1.02 (0.85–1.23)
Ovarian Hyperstimulation Syndrome11%7.3%0.61 (0.51–0.72)
Cycle Cancellation (OHSS Risk)6.4%3.1%0.47 (0.32–0.69)
Cycle Cancellation (Poor Response)6.4%8.3%1.32 (1.06–1.65)

Data derived from Cochrane meta-analysis [1]

The pharmacological evolution from agonists to antagonists underscores a broader principle: receptor-specific antagonism with compounds like Cetrorelix offers physiological control without compensatory overstimulation. Radiolabeled [¹²⁵I]cetrorelix provided the molecular evidence base for this transition, confirming its target engagement and mechanistic distinctions from prior therapeutic modalities [2] [3].

Properties

Product Name

[125I]cetrorelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-(125I)iodanylphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C70H92IN17O14

Molecular Weight

1520.5 g/mol

InChI

InChI=1S/C70H92IN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1/i71-2

InChI Key

MVDPNTCYCFVFOX-SZENRQNHSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)I)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)[125I])NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.